

Toxicological Profile of 2,4-Dibromoestradiol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,4-Dibromoestradiol

Cat. No.: B15571362

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Disclaimer: Direct toxicological data for **2,4-Dibromoestradiol** is not readily available in the public domain. This document provides an inferred toxicological profile based on the known properties of its parent compound, estradiol, and data from structurally related halogenated compounds. The information herein is intended for research and drug development professionals and should be interpreted with caution. Further experimental validation is necessary to definitively ascertain the toxicological properties of **2,4-Dibromoestradiol**.

Introduction

2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of bromine atoms onto the aromatic A-ring of the steroid nucleus can significantly alter its chemical and biological properties, including its metabolic fate, receptor binding affinity, and overall toxicological profile. This guide synthesizes available information on related compounds to provide a comprehensive overview of the potential toxicological risks and mechanisms of action associated with **2,4-Dibromoestradiol**.

Chemical and Physical Properties

A summary of the computed chemical and physical properties of **2,4-Dibromoestradiol** is presented in Table 1. This data is sourced from PubChem and provides a foundational understanding of the molecule's characteristics[1].



Property	Value	Source	
Molecular Formula	C18H22Br2O2 PubChem[1]		
Molecular Weight	430.2 g/mol	PubChem[1]	
IUPAC Name	(8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol	.7- PubChem[1]	
XLogP3	5.4	PubChem[1]	
Hydrogen Bond Donor Count	2	PubChem[1]	
Hydrogen Bond Acceptor Count	2	PubChem[1]	
Rotatable Bond Count	1	PubChem[1]	

Inferred Toxicological Profile Endocrine Activity

As a derivative of estradiol, **2,4-Dibromoestradiol** is expected to interact with estrogen receptors ($ER\alpha$ and $ER\beta$). The nature and potency of this interaction (agonistic vs. antagonistic) are critical to its toxicological profile. Studies on other halogenated estrogens and endocrine-disrupting compounds provide insights into its potential effects.

Brominated compounds, such as certain brominated flame retardants (BFRs), have been shown to mimic estrogens and interact with estrogen receptors[2][3][4]. The degree and position of halogenation can influence whether a compound acts as an estrogen agonist or antagonist. For instance, increased bromination of parabens has been shown to decrease estrogenic agonistic activity and increase antagonistic activity[5][6]. A study on a related compound, 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M), demonstrated persistent estrogenic activity in rats, suggesting that halogenation at the 2 and 4 positions does not necessarily abolish estrogenicity[7].



Conversely, a study on brominated 17α -ethinylestradiol (EE2) derivatives found that while they were all estrogenic, their potency was significantly lower than the parent compound. Monobrominated isomers were 18-105 times less estrogenic, and the dibrominated EE2 was 2058 times less active in a yeast estrogen screen (YES) assay[8]. This suggests that the dibromination of estradiol at the 2 and 4 positions could potentially reduce its estrogenic potency compared to 17β -estradiol.

Table 2: Summary of Endocrine Activity of Related Halogenated Compounds

Compound Class	Specific Compound(s)	Observed Effect	Reference
Brominated Flame Retardants (BFRs)	Tetrabromobisphenol A (TBBPA)	Mimics estrogen, binds to estrogen sulfotransferase	[3]
Brominated Parabens	C1-C4 alkylparabens	Increased bromination leads to decreased estrogenic agonism and increased antagonism	[6]
Brominated Estrogens	Mono- and di- brominated EE2	Estrogenic, but significantly less potent than parent EE2	[8]
Chlorinated Estrogens	2-Chloro-17β- estradiol, 4-Chloro- 17β-estradiol	Retain estrogenic potential	[9]

Metabolism and Potential for Genotoxicity

The metabolism of estrogens is a critical determinant of their carcinogenic potential. The primary metabolic pathway involves hydroxylation by cytochrome P450 enzymes to form catechol estrogens, which can be further oxidized to semiquinones and quinones. These reactive species can form DNA adducts, leading to mutations and initiating carcinogenesis[10] [11].



The presence of bromine atoms at the 2 and 4 positions of the estradiol molecule is expected to significantly influence its metabolism. Halogenation can alter the susceptibility of the aromatic ring to hydroxylation. It is plausible that **2,4-Dibromoestradiol** could be metabolized to catechol estrogen derivatives, which could then be oxidized to form reactive quinones capable of damaging DNA.

Studies on chlorinated estrogens suggest that halogenation at the 2- and 4-positions may prevent metabolic activation, thereby reducing carcinogenicity[9]. This raises the possibility that **2,4-Dibromoestradiol** might be less carcinogenic than its parent compound, estradiol. However, some halogenated compounds are known to be genotoxic and carcinogenic[12][13]. Therefore, the genotoxic potential of **2,4-Dibromoestradiol** remains a significant concern that requires experimental investigation.

Potential for Carcinogenicity

The carcinogenic potential of **2,4-Dibromoestradiol** is closely linked to its estrogenic activity and its metabolic activation to genotoxic species. Long-term exposure to estrogens is a known risk factor for certain cancers, particularly breast and endometrial cancer[10]. If **2,4-Dibromoestradiol** retains significant estrogenic activity, it could promote the proliferation of hormone-dependent cancer cells.

As mentioned, studies on chlorinated estrogens have shown that halogenation at the 2- and 4-positions can reduce the carcinogenicity of estradiol in animal models[9]. This effect is attributed to the alteration of metabolic pathways that lead to the formation of genotoxic metabolites. Whether this holds true for brominated estrogens like **2,4-Dibromoestradiol** is unknown and warrants further investigation.

Experimental Protocols

Given the absence of specific experimental data for **2,4-Dibromoestradiol**, this section provides a generalized protocol for a key in vitro assay that would be crucial for assessing its estrogenic activity.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to assess the estrogenic or anti-estrogenic activity of a test compound. It utilizes a genetically modified yeast strain (Saccharomyces

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cerevisiae) that contains the human estrogen receptor (hER α) and a reporter gene (e.g., lacZ for β -galactosidase) under the control of estrogen-responsive elements (EREs).

Objective: To determine if **2,4-Dibromoestradiol** can bind to and activate the human estrogen receptor α .

Materials:

- Yeast strain expressing hERα and a lacZ reporter gene.
- Yeast growth medium (e.g., YPD).
- Selective medium with and without the test compound and a chromogenic substrate (e.g., CPRG).
- 17β-estradiol (positive control).
- Tamoxifen or ICI 182,780 (anti-estrogen control).
- Test compound: 2,4-Dibromoestradiol.
- 96-well microplates.
- Incubator.
- Microplate reader.

Procedure:

- Yeast Culture Preparation: A fresh culture of the recombinant yeast is grown overnight in an appropriate medium.
- Assay Setup: The yeast culture is diluted in a selective medium. Aliquots of the diluted yeast suspension are added to the wells of a 96-well microplate.
- Compound Exposure: Serial dilutions of 2,4-Dibromoestradiol, 17β-estradiol, and the antiestrogen control are added to the respective wells. A solvent control (e.g., DMSO) is also included.



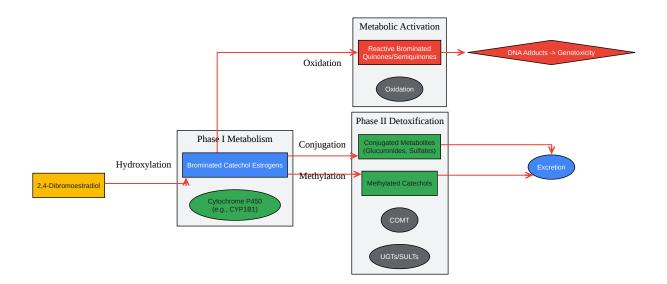
- Incubation: The microplate is incubated at 30°C for a specified period (e.g., 48-72 hours) to allow for cell growth and reporter gene expression.
- Color Development: The chromogenic substrate is added, and the plate is incubated further to allow for color development, which is proportional to the β-galactosidase activity.
- Measurement: The absorbance is measured using a microplate reader at an appropriate wavelength.
- Data Analysis: The estrogenic activity of **2,4-Dibromoestradiol** is determined by comparing the dose-response curve to that of 17β -estradiol. Anti-estrogenic activity can be assessed by co-exposing the yeast with 17β -estradiol and the test compound.

Visualizations Signaling Pathways and Experimental Workflows

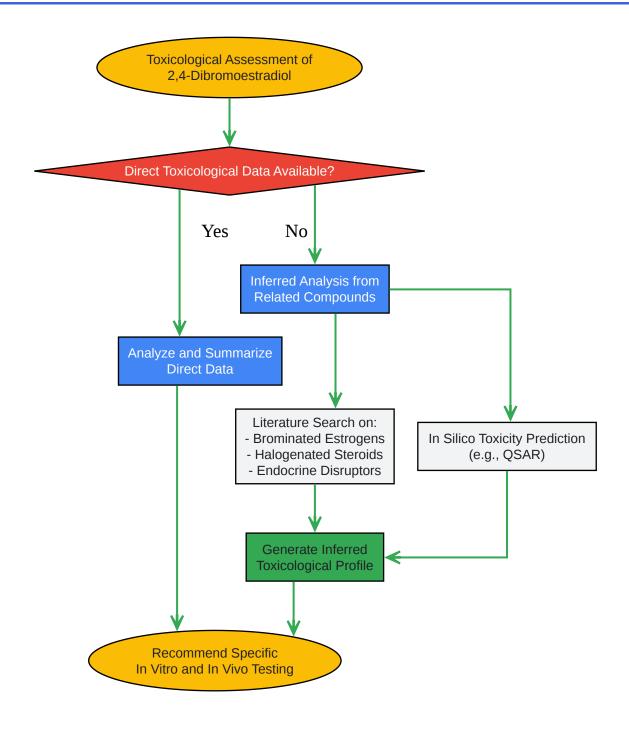
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the toxicological profile of **2,4-Dibromoestradiol**.

Caption: Generalized estrogen receptor signaling pathway.









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